![molecular formula C15H16N2O3 B11851630 Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate CAS No. 34086-68-5](/img/structure/B11851630.png)
Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline ring fused with a pyrrole ring, which is further substituted with an ethyl ester and a methoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the synthesis might start with the formation of a quinoline derivative, followed by the introduction of the pyrrole ring through cyclization reactions. The final steps often include esterification and methoxylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. This can lead to the disruption of cellular processes such as signal transduction, cell proliferation, and apoptosis. The specific pathways involved may include the inhibition of kinases or other signaling molecules.
相似化合物的比较
Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can be compared with other pyrroloquinoline derivatives:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activity but may differ in their specific targets and potency.
Pyrazolo[3,4-b]pyridines: These compounds have similar structural features and are known for their biomedical applications, including as kinase inhibitors.
The uniqueness of Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate lies in its specific substitution pattern, which can influence its biological activity and selectivity.
References
属性
CAS 编号 |
34086-68-5 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
ethyl 6-methoxy-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(18)17-8-11-6-10-4-5-12(19-2)7-13(10)16-14(11)9-17/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
CSKHCKQVKWZKRY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CC2=C(C1)N=C3C=C(C=CC3=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



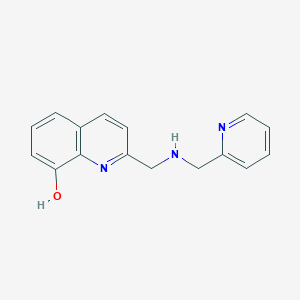

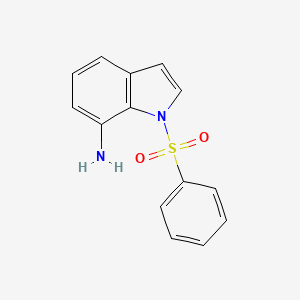


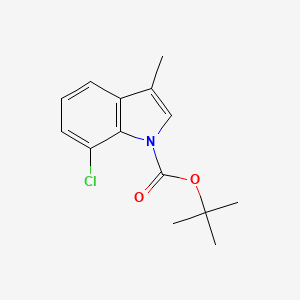


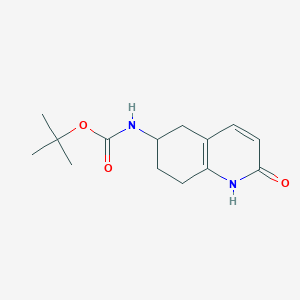
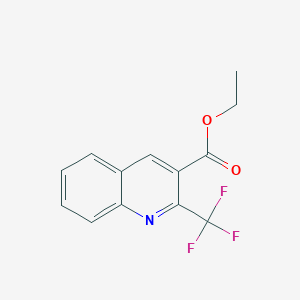
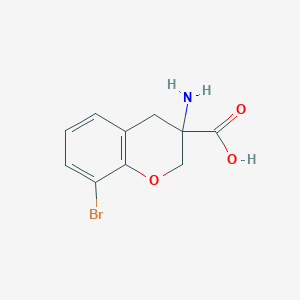
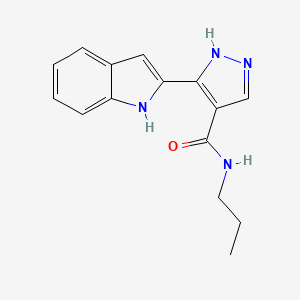
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)
